molecular formula C22H30O4S B14479804 4,4'-Sulfonylbis(2-tert-butyl-6-methylphenol) CAS No. 65955-34-2

4,4'-Sulfonylbis(2-tert-butyl-6-methylphenol)

Cat. No.: B14479804
CAS No.: 65955-34-2
M. Wt: 390.5 g/mol
InChI Key: KCIWNQINDXCPAZ-UHFFFAOYSA-N
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Description

4,4’-Sulfonylbis(2-tert-butyl-6-methylphenol) is an organic compound known for its antioxidant properties. It is commonly used in various industrial applications, particularly in the stabilization of polymers and plastics. The compound’s structure consists of two phenolic rings connected by a sulfonyl group, with tert-butyl and methyl substituents enhancing its stability and effectiveness.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Sulfonylbis(2-tert-butyl-6-methylphenol) typically involves the reaction of 2-tert-butyl-6-methylphenol with sulfuryl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl linkage between the phenolic rings. The process may involve the use of solvents such as dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of 4,4’-Sulfonylbis(2-tert-butyl-6-methylphenol) follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4,4’-Sulfonylbis(2-tert-butyl-6-methylphenol) undergoes various chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol group.

    Substitution: The tert-butyl and methyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like aluminum chloride.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of sulfides or thiols.

    Substitution: Formation of various substituted phenolic compounds.

Scientific Research Applications

4,4’-Sulfonylbis(2-tert-butyl-6-methylphenol) has a wide range of applications in scientific research:

    Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of materials.

    Biology: Studied for its potential protective effects against oxidative stress in biological systems.

    Medicine: Investigated for its potential use in pharmaceuticals as an antioxidant agent.

    Industry: Widely used in the stabilization of plastics, rubbers, and other materials to enhance their durability and lifespan.

Mechanism of Action

The antioxidant properties of 4,4’-Sulfonylbis(2-tert-butyl-6-methylphenol) are attributed to its ability to donate hydrogen atoms from the phenolic groups, neutralizing free radicals and preventing oxidative damage. The sulfonyl group enhances the stability of the compound, allowing it to effectively scavenge reactive oxygen species. The molecular targets include various free radicals and reactive oxygen species, and the pathways involved are primarily related to the inhibition of oxidative chain reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-Methylenebis(6-tert-butyl-4-methylphenol)
  • 4,4’-Methylenebis(6-tert-butyl-o-cresol)
  • 6-tert-Butyl-2,4-dimethylphenol

Uniqueness

4,4’-Sulfonylbis(2-tert-butyl-6-methylphenol) is unique due to the presence of the sulfonyl group, which provides enhanced stability and effectiveness as an antioxidant compared to similar compounds with methylene linkages. The tert-butyl and methyl substituents further contribute to its stability and reactivity, making it a preferred choice in various industrial applications.

Properties

CAS No.

65955-34-2

Molecular Formula

C22H30O4S

Molecular Weight

390.5 g/mol

IUPAC Name

2-tert-butyl-4-(3-tert-butyl-4-hydroxy-5-methylphenyl)sulfonyl-6-methylphenol

InChI

InChI=1S/C22H30O4S/c1-13-9-15(11-17(19(13)23)21(3,4)5)27(25,26)16-10-14(2)20(24)18(12-16)22(6,7)8/h9-12,23-24H,1-8H3

InChI Key

KCIWNQINDXCPAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C(C)(C)C)S(=O)(=O)C2=CC(=C(C(=C2)C)O)C(C)(C)C

Origin of Product

United States

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